molecular formula C12H13NO4 B1306477 Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate CAS No. 26673-71-2

Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate

Cat. No. B1306477
CAS RN: 26673-71-2
M. Wt: 235.24 g/mol
InChI Key: PNKJMWWGWBCNQL-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate is a compound that belongs to the class of 1,4-benzoxazin-2-ones, which are of interest due to their potential pharmaceutical applications and their role as intermediates in organic synthesis. The compound is characterized by the presence of a benzoxazinone core, an ethyl acetate group, and a ketone functionality.

Synthesis Analysis

The synthesis of related 3,4-dihydro-1,4-benzoxazin-2-one derivatives has been achieved through various methods. One approach involves the catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one, as well as the condensation of ethyl 2-(2-hydroxyphenylamino)acetate with aldehydes to yield 4-benzyl- and 4-alkyl-3,4-dihydro-1,4-benzoxazin-2-one derivatives . Another method describes a four-step synthesis starting from an acetal to produce ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate . Additionally, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives have been synthesized from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, with hydrogenation steps to improve yields .

Molecular Structure Analysis

The molecular structure of ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate and its derivatives is characterized by the presence of a benzoxazinone ring system. The crystal structure of a related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals intramolecular contacts and intermolecular hydrogen bonding that contribute to its molecular packing .

Chemical Reactions Analysis

The reactivity of 3,4-dihydro-1,4-benzoxazin-2-ones has been explored in various studies. For instance, the Lewis acid-induced decomposition of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related compound, has been systematically studied to understand the mechanistic aspects and factors affecting product distribution . The reactivity of these compounds is influenced by the Lewis acid used, the solvent's polarity, and the ability to form complexes with functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate derivatives can be inferred from spectroscopic and computational studies. For example, the vibrational properties of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate have been investigated using FT-IR and FT-Raman spectroscopy, supported by DFT computations. These studies provide insights into the electronic structure, intramolecular interactions, and potential pharmaceutical activity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate has been a subject of interest in organic chemistry, particularly in the synthesis of various compounds. Kobelev et al. (2020) demonstrated its reaction with 1,3-C,N-Binucleophiles to produce ethyl 3a-[2-ethoxy-2-oxo-1-(2-oxo-2H-1,4-benzoxazin-3-yl)ethyl]-2-hydroxy-1,4-dioxo-3a,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates, confirming the product structure through X-ray analysis (Kobelev, Dmitriev, & Maslivets, 2020). Similarly, Mayer et al. (2001) explored its condensation reactions, adding to the understanding of its synthetic versatility (Mayer, Arrault, Guillaumet, & Mérour, 2001).

Applications in Antimicrobial Studies

This compound has been used in the synthesis of derivatives with antimicrobial properties. Alper-Hayta et al. (2006) synthesized ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives and investigated their antimicrobial activities, revealing a broad spectrum of activity against various microorganisms (Alper-Hayta et al., 2006). Similarly, Sonia et al. (2013) demonstrated the antimicrobial and antioxidant properties of benzoxazinyl pyrazolone arylidenes derived from ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Pharmaceutical Research

In the pharmaceutical field, this compound has been utilized in the synthesis of compounds with potential pharmacological benefits. Sharma et al. (2017) synthesized benzoxazine-based arylidinyl succinimide derivatives and evaluated their antibacterial activity, although they found the activity to be insignificant compared to reference compounds (Sharma, Prasad, & Sharma, 2017). Kadian et al. (2012) also synthesized 1,4-benzoxazine analogues and evaluated their antibacterial activity, highlighting the synthetic utility of ethyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetate in creating pharmacologically active molecules (Kadian, Maste, & Bhat, 2012).

properties

IUPAC Name

ethyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKJMWWGWBCNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390068
Record name 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate

CAS RN

26673-71-2
Record name 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Chettibi, H Bentoumi, M Liacha - Rev. Roum. Chim, 2020 - revroum.lew.ro
Some new benzoxazinonylhydrazone analogs derived from substituted benzaldehydes and benzoxazin-3 (4H)-one pharmacophore have been synthesized by simple and efficient …
Number of citations: 1 revroum.lew.ro

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